Elzasonan
Overview
Description
Elzasonan (CP 448187) is a serotonin 1B/1D receptor antagonist . It was under development by Pfizer for the treatment of anxiety and affective disorders, but development has been discontinued . It was also being developed for the treatment of depression .
Synthesis Analysis
Elzasonan was primarily metabolized via oxidative N-demethylation, N-oxidation, and aryl hydroxylation . Absorption, metabolism, and excretion (AME) studies in humans with [14 C]-elzasonan revealed a major circulating metabolite (M6, 32), which accounted for 65% of the total radioactivity in the plasma .Molecular Structure Analysis
The molecular formula of Elzasonan is C22H23Cl2N3OS . The average mass is 448.409 Da and the monoisotopic mass is 447.093903 Da .Chemical Reactions Analysis
Elzasonan was extensively metabolized, and the major metabolic pathways were due to aromatic hydroxylation(s) of the benzylidene moiety, N-oxidation at the piperazine ring, N-demethylation, indirect glucuronidation, and oxidation, ring closure, and subsequent rearrangement to form M6 .Scientific Research Applications
Metabolism and Pharmacokinetics
Elzasonan, a potent and selective 5-hydroxytryptamine1B receptor antagonist, has been studied for its metabolism, pharmacokinetics, and excretion. In humans, after oral administration, elzasonan is extensively metabolized with major pathways including aromatic hydroxylation(s), N-oxidation, N-demethylation, indirect glucuronidation, and formation of novel metabolites. The metabolites include 5-hydroxyelzasonan and a novel cyclized indole metabolite. Approximately 79% of the administered dose of elzasonan is recovered, primarily excreted in feces and urine (Kamel et al., 2010).
In Vitro Metabolism
Elzasonan undergoes metabolism via oxidative N-demethylation to form various metabolites. The study identifies the roles of different cytochrome P450 enzymes in elzasonan's metabolism. CYP3A4 is particularly significant in pathways leading to the formation of several metabolites, highlighting the enzyme's central role in elzasonan's metabolic processing (Kamel et al., 2013).
Safety And Hazards
properties
IUPAC Name |
(2Z)-4-(3,4-dichlorophenyl)-2-[[2-(4-methylpiperazin-1-yl)phenyl]methylidene]thiomorpholin-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23Cl2N3OS/c1-25-8-10-26(11-9-25)20-5-3-2-4-16(20)14-21-22(28)27(12-13-29-21)17-6-7-18(23)19(24)15-17/h2-7,14-15H,8-13H2,1H3/b21-14- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHYMPSWMHXUWSK-STZFKDTASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=CC=C2C=C3C(=O)N(CCS3)C4=CC(=C(C=C4)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)C2=CC=CC=C2/C=C\3/C(=O)N(CCS3)C4=CC(=C(C=C4)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23Cl2N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7047277 | |
Record name | Elzasonan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7047277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Elzasonan | |
CAS RN |
361343-19-3 | |
Record name | Elzasonan [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0361343193 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Elzasonan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7047277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ELZASONAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/933PJL964R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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